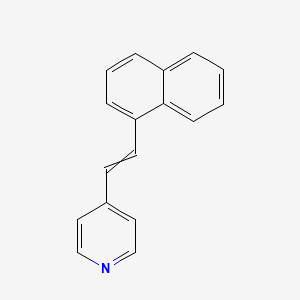

Naphthylvinylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-naphthalen-1-ylethenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N/c1-2-7-17-15(4-1)5-3-6-16(17)9-8-14-10-12-18-13-11-14/h1-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKDRTOVVLNOLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C=CC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701028523 | |

| Record name | Naphthylvinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16375-56-7 | |

| Record name | 4-[2-(1-Naphthalenyl)ethenyl]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16375-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphthylvinylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701028523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Historical Trajectories and Foundational Discoveries in Naphthylvinylpyridine Chemistry

The scientific journey of Naphthylvinylpyridine began with its identification as a potent inhibitor of choline (B1196258) acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine. Early investigations in the mid-1970s highlighted the anticholinergic activity of this compound derivatives. A notable 1975 study by Haubrich and Goldberg investigated its effects on homovanillic acid concentrations in the rat brain, comparing it with other cholinergic and dopaminergic agents. wikipedia.org This foundational research established this compound as a valuable tool for studying the cholinergic nervous system.

Further solidifying its importance, a 1983 paper by Cozzari and Hartman detailed the synthesis of a this compound derivative for use in the affinity chromatography of choline acetyltransferase. nih.gov This work demonstrated the practical application of this compound's specific binding properties for biochemical purification, a significant step in its early development. nih.gov These initial studies laid the groundwork for further exploration into the structure-activity relationships of this compound and its analogues as enzyme inhibitors. scite.ainih.gov

Strategic Importance of Naphthylvinylpyridine Scaffolds in Contemporary Chemical Synthesis and Materials Science

The unique molecular architecture of Naphthylvinylpyridine, which combines the electron-donating or -withdrawing nature of the pyridine (B92270) ring with the extended π-system of the naphthalene (B1677914) group, makes it a versatile building block in both chemical synthesis and materials science.

In synthetic chemistry, this compound derivatives are instrumental in studying and controlling photochemical reactions. Specifically, they are key substrates in [2+2] photodimerization reactions to form cyclobutane (B1203170) dimers. nih.govresearchgate.net Research has shown that the stereoselectivity of these reactions can be influenced by factors such as the presence of acid, which can lead to the formation of preorganized molecular dimers through cation-π interactions. nih.govresearchgate.net The synthesis of specific isomers, such as (E)-4-(1-naphthylvinyl)pyridine, has been refined using methods like the Horner-Wadsworth-Emmons reaction to achieve high stereoselectivity, overcoming challenges associated with older methods like Wittig olefination. cdnsciencepub.comcdnsciencepub.com

Overview of Core Academic Research Disciplines Pertaining to Naphthylvinylpyridine Systems

Classical Olefination Pathways for this compound Synthesis

Olefination reactions are the cornerstone for constructing the pivotal carbon-carbon double bond in this compound. The Wittig and Horner-Wadsworth-Emmons reactions are two of the most fundamental methods employed for this purpose. researchgate.netresearchgate.net

The Wittig reaction is a widely recognized method for alkene synthesis, involving the reaction of a phosphorus ylide with an aldehyde or ketone. mnstate.edulibretexts.org In the context of NVP synthesis, this typically involves reacting a pyridyl-substituted phosphorus ylide with a naphthaldehyde, or a naphthyl-substituted ylide with a pyridinecarboxaldehyde. The reaction proceeds through the formation of a betaine (B1666868) intermediate, which then collapses to form an oxaphosphetane ring that subsequently fragments to yield the desired alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com

While effective for forming the vinyl linkage, the standard Wittig reaction for synthesizing compounds like (E)-4-(1-naphthylvinyl)pyridine can result in a mixture of (E) and (Z) isomers. researchgate.netresearchgate.net This lack of stereoselectivity necessitates challenging and often inefficient purification processes to isolate the desired isomer, typically the (E)-isomer for many applications. researchgate.netresearchgate.net The separation of these geometric isomers can be a significant bottleneck in the synthetic route, requiring extensive chromatography.

To overcome the stereoselectivity issues of the Wittig reaction, the Horner–Wadsworth–Emmons (HWE) reaction has been employed as a superior alternative for NVP synthesis. researchgate.netresearchgate.net The HWE reaction utilizes a stabilized phosphonate (B1237965) carbanion, which is more nucleophilic than the corresponding phosphorus ylide. This reaction is renowned for its high (E)-selectivity when reacting with aldehydes. youtube.com

In the synthesis of (E)-4-(1-naphthylvinyl)pyridine, the HWE approach has been demonstrated to provide both high stereoselectivity and high purity of the final product, circumventing the difficult isomer separation associated with the Wittig method. researchgate.netresearchgate.net The enhanced (E)-selectivity is attributed to the thermodynamic control favored in the elimination step of the HWE mechanism, where the trans-oriented substituents in the intermediate are sterically preferred. organic-chemistry.org The use of specific bases and reaction conditions, such as employing zinc triflate as a promoter, can further optimize yields and selectivity. organic-chemistry.org

| Feature | Wittig Reaction | Horner–Wadsworth–Emmons (HWE) Reaction |

| Reagent | Phosphorus Ylide | Stabilized Phosphonate Carbanion |

| Stereoselectivity | Often yields a mixture of (E) and (Z) isomers. researchgate.netresearchgate.net | Generally provides high (E)-selectivity. researchgate.netyoutube.com |

| Purification | Can be challenging due to difficult isomer separation. researchgate.netresearchgate.net | Simpler purification due to high purity and stereoselectivity. researchgate.net |

| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate (B84403) ester |

Advanced Synthetic Routes to Functionalized this compound Derivatives

Beyond the classical olefination methods, advanced synthetic strategies have been developed to create functionalized NVP derivatives and complex polycyclic aromatic systems. These methods offer precise control over the molecular architecture for targeted applications.

A sophisticated method for synthesizing novel polycyclic azonia-aromatic compounds involves the photo-induced intramolecular quaternization of specific NVP analogues. rsc.orgrsc.org This reaction typically uses a this compound derivative containing a leaving group, such as chlorine, on the naphthyl or an adjacent aromatic ring. rsc.orgresearchgate.net

For instance, when an acetonitrile (B52724) solution of 2-[2-(1-chloro-2-naphthyl)vinyl]pyridine is irradiated with a high-pressure mercury lamp, it undergoes an intramolecular cyclization. rsc.orgresearchgate.net The pyridine (B92270) nitrogen atom attacks the carbon atom bearing the chlorine, displacing it and forming a new ring. This process results in a quaternized nitrogen atom embedded within a rigid, polycyclic aromatic framework, yielding compounds like naphtho[2,1-c]quinolizinium salt. rsc.orgresearchgate.net This photochemical strategy has been successfully applied to create a variety of azonia-helicenes and other complex polycyclic systems. rsc.orgresearchgate.net

| Precursor Compound | Resulting Azonia-Aromatic Compound |

| 2-[2-(1-chloro-2-naphthyl)vinyl]pyridine | Naphtho[2,1-c]quinolizinium salt. rsc.org |

| 2-[2-(2-chlorophenyl)vinyl]quinoline | Dibenzo[cf]quinolizinium salt. rsc.org |

| 2-[2-(1-chloro-2-naphthyl)vinyl]quinoline | 10b-Azonia researchgate.nethelicene salt. rsc.org |

Regioselective functionalization allows for the precise introduction of chemical groups at specific positions within the this compound scaffold, enabling the synthesis of targeted derivatives with tailored properties. One notable method is photochemical cyclodehydrogenation. researchgate.net Depending on the starting isomer of (naphthyl)vinyl]pyridine, different polycyclic azaarenes, such as various naphthoquinolines and naphthoisoquinolines, can be selectively prepared. researchgate.net For example, the reaction of 4-methylpyridine (B42270) with 2-naphthaldehyde (B31174) can be controlled to almost exclusively yield the E-isomer of 4-(2-naphthylvinyl)pyridine, which serves as a precursor for further regioselective transformations. researchgate.net Catalyst-controlled synthesis provides another avenue for regioselectivity, where the choice of catalyst can direct the reaction to form specific isomers or substituted products, a principle applied broadly in the synthesis of complex heterocycles. rsc.org

N-substituted naphthylvinylpyridinium salts are derivatives where the nitrogen atom of the pyridine ring is quaternized, typically through a reaction with an alkyl halide. nih.govtemple.edu This modification introduces a permanent positive charge and allows for the attachment of various functional groups to the nitrogen atom.

The synthesis is generally straightforward, involving the quaternization of a neutral this compound base. For example, N-(10-carboxy)decamethylene-4(1-naphthylvinyl)pyridinium chloride was synthesized by reacting 4-(1-naphthylvinyl)pyridine (B1677917) with 11-bromo-undecanoic acid methyl ester, followed by hydrolysis of the ester. nih.gov

These N-substituted salts are significant in chemical research, particularly as potent inhibitors of the enzyme choline acetyltransferase (CAT). nih.gov Analogues such as (E)-1-(2-hydroxyethyl)-(1-naphthylvinyl)pyridinium bromide have been synthesized and evaluated for this purpose. nih.gov Furthermore, by incorporating a functional group like a carboxylic acid, these salts can be tethered to a solid support, such as Sepharose. nih.gov This has been utilized to create affinity chromatography columns for the purification of CAT, demonstrating their practical application in biochemical research. nih.gov

| N-Substituted NVP Salt | Synthetic Precursors | Research Application |

| N-(10-carboxy)decamethylene-4(1-naphthylvinyl)pyridinium chloride | 4-(1-Naphthylvinyl)pyridine + 11-Bromo-undecanoic acid methyl ester. nih.gov | Ligand for affinity chromatography to purify choline acetyltransferase (CAT). nih.gov |

| (E)-1-(2-hydroxyethyl)-(1-naphthylvinyl)pyridinium bromide | (E)-4-(1-Naphthylvinyl)pyridine + 2-Bromoethanol (conceptual) | Potent inhibitor of CAT; evaluated for protection against nerve agents. nih.gov |

| (E)-4-(1-Naphthylvinyl)pyridine methiodide | (E)-4-(1-Naphthylvinyl)pyridine + Methyl iodide (conceptual) | Potent inhibitor of CAT. nih.gov |

This compound as a Ligand in Discrete Metal Complexes

Discrete metal complexes containing this compound are fundamental to understanding the ligand's coordination behavior. These finite molecular entities provide insight into the primary coordination sphere of the metal ion and the steric and electronic influences of the NVP ligand.

Synthesis and Structural Characterization of this compound Metal Complexes

The synthesis of discrete metal complexes with this compound typically involves the reaction of a metal salt with the NVP ligand in a suitable solvent. The resulting complexes can be characterized by various techniques, including single-crystal X-ray diffraction, which provides precise information about the molecular structure, bond lengths, and angles.

For instance, novel discrete coordination complexes of silver(I) and zinc(II) with (E)-4-(1-naphthylvinyl)pyridine have been synthesized and fully characterized. chemrxiv.org A notable example is a zinc(II) complex synthesized from the reaction of Zn(NO₃)₂·6H₂O and 4-(1-naphthylvinyl)pyridine (4-nvp) in a mixed solvent system. rsc.org Single-crystal X-ray diffraction analysis of this complex revealed a specific coordination environment around the Zn(II) center. rsc.org Dinuclear gold(I) complexes featuring this compound moieties have also been reported, showcasing the versatility of NVP in coordinating with different metals. acs.org

The synthesis of the NVP ligand itself, primarily (E)-4-(1-naphthylvinyl)pyridine, can be achieved through methods like the Wittig olefination or the Horner-Wadsworth-Emmons reaction, with the latter often providing higher stereoselectivity and purity. researchgate.netchemrxiv.org

Table 1: Selected Discrete Metal Complexes of this compound

| Complex | Metal Ion | NVP Isomer | Synthesis Method | Key Structural Features | Reference(s) |

| Ag(I) complex | Ag(I) | (E)-4-(1-naphthylvinyl)pyridine | Reaction of Ag(I) salt with NVP | - | chemrxiv.orgresearchgate.net |

| Zn(II) complex | Zn(II) | (E)-4-(1-naphthylvinyl)pyridine | Reaction of Zn(II) salt with NVP | - | chemrxiv.orgresearchgate.net |

| Zn(II) complex | Zn(II) | 4-(1-naphthylvinyl)pyridine | Layering of Zn(NO₃)₂·6H₂O and 4-nvp solutions | Characterized by single-crystal X-ray diffraction | rsc.org |

| Au(I) dinuclear complex | Au(I) | This compound | - | Dinuclear structure | acs.org |

Ligand Design Principles for Tailored Coordination Geometries and Reactivity

The design of this compound ligands and their corresponding metal complexes allows for the tailoring of coordination geometries and reactivity. The steric hindrance imposed by the bulky naphthyl group can influence the number of ligands that can coordinate to a metal center, thereby affecting the coordination geometry. For example, in many complexes, the NVP ligand acts as a monodentate ligand through the pyridine nitrogen. ajol.info

The photoreactivity of this compound is a key feature that can be translated to its metal complexes. The vinyl group can undergo [2+2] cycloaddition reactions upon irradiation, a process that can be influenced by the coordination environment. researchgate.netaliah.ac.in The pre-organization of NVP ligands within a metal complex can facilitate stereoselective photodimerization. researchgate.netmdpi.com For instance, irradiation of (E)-4-(2-(1-naphthyl)vinyl)pyridine in acidic solution can lead to the formation of syn-HT dimers with high stereoselectivity, a reaction influenced by cation-π interactions that pre-orient the substrates. researchgate.netmdpi.com This reactivity offers a pathway to design novel photoresponsive materials. chemrxiv.org

Furthermore, the electronic properties of NVP, and thus the reactivity of its complexes, can be tuned. The extended π-system of the this compound ligand can be influenced by factors such as pH. In acidic media, protonation of the pyridine nitrogen can lead to a red shift in the UV-vis absorption spectrum, enabling photoreactions with visible light. researchgate.netmdpi.com This demonstrates that the reactivity can be controlled by modifying the electronic state of the ligand.

This compound-Based Coordination Polymers (CPs) and Metal-Organic Frameworks (MOFs)

Beyond discrete complexes, this compound is an excellent candidate for constructing extended one-, two-, and three-dimensional structures such as coordination polymers (CPs) and metal-organic frameworks (MOFs). unifr.ch In these materials, the NVP ligand can act as a linker, connecting metal centers into an infinite network. The structural diversity and functionality of these materials are highly dependent on the design and construction strategies employed.

Design and Construction Strategies for this compound-Functionalized Frameworks

The construction of NVP-based CPs and MOFs relies on the principles of crystal engineering, where the geometry of the metal center and the length and flexibility of the organic linker dictate the final architecture. A common strategy involves the use of mixed-ligand systems, where NVP is combined with other organic ligands, often dicarboxylates, to build the framework. acs.orgacs.org

A prime example is the synthesis of a one-dimensional (1D) fluorescent coordination polymer, [Zn(nip)(cis-nvp)(H₂O)]·CH₃OH, from a mixed-ligand system of 5-nitrosophthalic acid (H₂nip) and trans-4-(1-naphthylvinyl)pyridine (trans-nvp). acs.org In this case, an interesting in situ trans-to-cis isomerization of the NVP ligand occurs under visible light before coordination to the Zn(II) center. acs.org Another example is a Zn(II)-based 1D CP, [Zn(adc)(4-nvp)₂(H₂O)₂]n, synthesized using acetylenedicarboxylic acid (H₂adc) as a linear organic linker alongside 4-nvp. acs.org

The choice of solvent and reaction conditions, such as temperature, also plays a crucial role in the self-assembly process and can influence the dimensionality and topology of the resulting framework. cdnsciencepub.comespublisher.com

Topological Diversity and Dimensionality of this compound CPs and MOFs

The combination of this compound with various metal ions and auxiliary ligands leads to a rich diversity in the topology and dimensionality of the resulting frameworks. The term topology in this context refers to the underlying connectivity of the network, often described using symbols like pcu for a primitive cubic net or dia for a diamondoid net. mdpi.comberkeley.edu

For instance, a 1D CP with the formula [Zn(adc)(4-nvp)₂(H₂O)₂]n forms a chain structure through the connection of Zn(II) centers by dicarboxylate oxygen atoms. acs.org These 1D chains then assemble into a 3D supramolecular network via hydrogen bonding, C-H···π, and π···π stacking interactions. acs.org In another case, the nip ligands bridge Zn(II) centers to form a 1D polymeric chain, which is further extended into a 2D network through π···π stacking interactions between the cis-nvp ligands attached to the metal centers. acs.org

The use of different auxiliary ligands can lead to vastly different topologies. For example, in a series of Zn and Cd coordination polymers based on bis-9,10-(pyridine-4-yl)-anthracene, the choice of anion (p-Tos⁻, CF₃CO₂⁻, CF₃SO₃⁻, ClO₄⁻, or SiF₆²⁻) resulted in either 1D linear structures or 2D porous lattices. acs.orgresearchgate.net Similarly, eight-fold interpenetrating diamondoid (dia) coordination polymers have been synthesized using a combination of a flexible N-donor ligand and a dicarboxylate, demonstrating the formation of highly complex, interpenetrated frameworks. mdpi.com

Influence of Metal Centers and Auxiliary Ligands on Framework Structure and Functionality

Auxiliary ligands play a critical role in tuning the structure and functionality of the resulting frameworks. rsc.orgmdpi.com They can act as pillars to increase the dimensionality of the network, modify the pore size and shape, and introduce specific chemical functionalities. rsc.org The use of different dicarboxylate ligands, such as 5-nitrosophthalic acid or acetylenedicarboxylic acid, with NVP and a metal ion leads to different framework structures. acs.orgacs.org Furthermore, the introduction of an auxiliary ligand can enhance the stability of the framework. rsc.org The anions from the metal salt precursor can also be considered auxiliary ligands and have been shown to induce significant structural diversity, leading to different topologies in the final products. acs.orgresearchgate.net The functional groups on the auxiliary ligands, such as amino groups, can also impart specific properties to the MOF, such as enhanced fluorescence. nih.gov

Table 2: Examples of this compound-Based CPs and MOFs

| Compound | Metal Center | Auxiliary Ligand(s) | Dimensionality | Topology/Structural Features | Reference(s) |

| [Zn(nip)(cis-nvp)(H₂O)]·CH₃OH | Zn(II) | 5-nitrosophthalic acid (H₂nip) | 1D chain extending to 2D network | 1D polymeric chain with interdigitated cis-nvp ligands forming a 2D network via π···π stacking. | researchgate.netacs.org |

| [Zn(adc)(4-nvp)₂(H₂O)₂]n | Zn(II) | Acetylenedicarboxylic acid (H₂adc) | 1D chain forming a 3D supramolecular network | 1D chain with 3D assembly through H-bonding and π···π interactions. | acs.org |

| [Cd₂(adp)₂(4-nvp)₄(H₂O)]·(H₂O)₇ | Cd(II) | Adipic acid (H₂adp) | 2D | - | researchgate.net |

| [Zn(L)(1,4-NDC)·H₂O]n | Zn(II) | 1,4-naphthalenedicarboxylic acid (1,4-H₂NDC), 4,4-oxybis(N-(pyridine-4-yl)-benzamide) (L) | 3D | Eight-fold interpenetrating dia topology. | mdpi.com |

| [Cd(L)(1,4-NDC)(H₂O)·MeOH]n | Cd(II) | 1,4-naphthalenedicarboxylic acid (1,4-H₂NDC), 4,4-oxybis(N-(pyridine-4-yl)-benzamide) (L) | 3D | Eight-fold interpenetrating dia topology. | mdpi.com |

| [Co(L)(1,4-NDC)(H₂O)₀.₅·MeOH]n | Co(II) | 1,4-naphthalenedicarboxylic acid (1,4-H₂NDC), 4,4-oxybis(N-(pyridine-4-yl)-benzamide) (L) | 3D | Eight-fold interpenetrating dia topology. | mdpi.com |

Photophysical Phenomena and Advanced Photoreactivity of Naphthylvinylpyridine Systems

Photoisomerization Dynamics and Mechanistic Insights

The photoisomerization of naphthylvinylpyridines, particularly the interconversion between trans and cis isomers, is a key photophysical process that underpins their application in photoresponsive systems. This transformation can be influenced by the molecule's environment and its interaction with other chemical species, such as metal ions.

Reversible Trans-Cis Isomerization in Solution and Solid-State Environments

The transformation between trans and cis isomers of naphthylvinylpyridine can be induced by light. While trans-cis photoisomerization is often a competing process to other photochemical reactions in solution for acyclic olefins, it can also be harnessed to create specific isomers. researchgate.net A notable example of this phenomenon occurs during the synthesis of coordination polymers. For instance, the ligand trans-4-(1-naphthylvinyl)pyridine (trans-nvp) has been observed to undergo an in situ isomerization to cis-nvp under visible light prior to coordinating with a metal center. acs.org

In one study, a one-dimensional coordination polymer, [Zn(nip)(cis-nvp)(H₂O)]·CH₃OH, was synthesized using a mixed ligand system. acs.org Although the starting ligand was the trans isomer of this compound, single-crystal X-ray diffraction analysis revealed that the ligand incorporated into the final polymer structure was the cis isomer. acs.org This indicates that the isomerization from the trans to the cis form occurred during the reaction under visible light illumination. acs.org Such light-induced structural changes are fundamental to the development of photochromic materials. mdpi.com

Modulation of Isomerization Pathways by Coordination to Metal Centers

The coordination of this compound to metal centers can significantly influence its photochemical behavior, including its isomerization pathways. The formation of metal complexes can stabilize specific isomers, thereby directing the outcome of the photoreaction. the-innovation.org

In the synthesis of the zinc(II) coordination polymer mentioned previously, the trans-cis isomerization of the this compound ligand happens before it coordinates with the Zn(II) ion. acs.org The subsequent formation of the stable polymer network effectively traps the cis-nvp isomer, preventing its reversion to the more stable trans form. This illustrates how metal coordination can be used to control and isolate a specific photo-induced isomer. The integration of photo-switchable molecules like this compound with metal ions is a promising strategy for creating materials with dynamically tunable photophysical properties. the-innovation.org

Photoresponsive Behavior and Controllable Switching in this compound-Based Materials

The reversible isomerization of this compound serves as a foundation for the development of photoresponsive materials and molecular switches. nih.gov Photoresponsive materials can exhibit dynamic changes in their optical, electronic, or mechanical properties upon light irradiation. nih.gov The ability to switch between two distinct states (trans and cis) allows for the creation of systems that can be controlled by light.

Materials incorporating this compound can be designed to harness this photo-isomerization for specific functions. For example, the zinc(II) coordination polymer incorporating cis-nvp was investigated for its ability to sense mutagenic pollutants and nitro-explosives through fluorescence quenching. acs.org While this application is in sensing, the underlying principle relies on the unique structural and electronic properties of the material, which are a direct consequence of the light-induced isomerization. The development of such systems opens pathways for creating advanced materials for applications like optical data storage, photo-actuators, and smart switching devices. nih.gov

[2+2] Photodimerization Reactions

Under specific conditions, naphthylvinylpyridines can undergo [2+2] photodimerization, a powerful photochemical reaction that forms cyclobutane (B1203170) rings. This reaction is highly sensitive to the arrangement of the monomer units, and controlling this arrangement is key to achieving high selectivity.

Regio- and Stereoselective Formation of Cyclobutane Derivatives

The [2+2] photodimerization of (E)-4-(2-(2-naphthyl)vinyl)pyridine and (E)-4-(2-(1-naphthyl)vinyl)pyridine can be controlled to produce specific cyclobutane derivatives with high regio- and stereoselectivity. nih.govnih.gov When these compounds are irradiated with a high-pressure mercury lamp in an acidic solution (e.g., in methanol with HCl), they predominantly form syn-head-to-tail (synHT) dimers. nih.govnih.gov This high selectivity is a remarkable feature, as photodimerization reactions in solution often yield a mixture of isomers. researchgate.net

In contrast, when the reaction is carried out under neutral conditions, the stereoselectivity is very low. nih.govnih.gov The presence of acid is also crucial for enabling the reaction to proceed efficiently under visible light irradiation, which is not effective under neutral conditions. nih.govnih.gov The acid causes a red shift in the UV-vis absorption spectrum of the this compound, allowing it to absorb lower-energy visible light. nih.govnih.gov

| Conditions | Product | Selectivity | Source |

|---|---|---|---|

| Acidic (HCl in MeOH), UV light | synHT dimer | High stereoselectivity | nih.govnih.gov |

| Acidic (HCl in MeOH), Visible light | synHT dimer | High stereoselectivity | nih.govnih.gov |

| Neutral, UV light | Mixture of isomers | Very low stereoselectivity | nih.govnih.gov |

| Neutral, Visible light | Low yield | Low stereoselectivity | nih.govnih.gov |

Elucidation of Preorganization Mechanisms Mediated by Cation-π Interactions

The high regio- and stereoselectivity observed in the photodimerization of naphthylvinylpyridines in acidic solution is attributed to a preorganization mechanism mediated by cation-π interactions. nih.govmdpi.com This noncovalent interaction is a significant force that can dictate molecular assembly and recognition. nih.govnih.gov

The mechanism proceeds as follows:

Protonation: In the presence of an acid like HCl, the nitrogen atom of the pyridine (B92270) ring is protonated, forming a positively charged naphthylvinylpyridinium cation. nih.gov

Cation-π Interaction: This cation then interacts with the electron-rich π-system of the naphthalene (B1677914) ring of a second, neutral this compound molecule. nih.govmdpi.com

Preorganization: This cation-π interaction is strong enough to hold the two monomer units together in a specific head-to-tail orientation before photo-excitation occurs. nih.gov This pre-aligned arrangement is responsible for the selective formation of the synHT dimer.

Photocycloaddition: Upon irradiation, the preorganized dimer undergoes a [2+2] cycloaddition reaction to yield the cyclobutane product with high fidelity. nih.gov

The effectiveness of this mechanism is enhanced by the extended π-system of the naphthalene group compared to a simple benzene ring (as in styrylpyridine). nih.govmdpi.com Larger aromatic systems generally lead to stronger cation-π interactions, which results in a higher degree of preorganization and, consequently, higher selectivity in the photodimerization reaction. nih.govmdpi.com This demonstrates how fundamental noncovalent interactions can be exploited to control the outcome of photochemical reactions in solution. mdpi.com

Kinetic and Mechanistic Studies of Photodimerization Processes

The photodimerization of naphthylvinylpyridines (NVPs) is a stereoselective process significantly influenced by reaction conditions, particularly the presence of acid. rsc.orgnih.gov In neutral solutions, the irradiation of (E)-4-(2-(2-naphthyl)vinyl)pyridine results in a mixture of possible cyclobutane dimers with low selectivity. nih.gov However, in acidic solutions, a remarkable increase in both yield and stereoselectivity is observed, favoring the formation of the syn-head-to-tail (synHT) dimer. rsc.orgnih.gov

This high selectivity is attributed to a preorganization of the NVP molecules prior to photoexcitation. In the presence of an acid like HCl, the pyridine nitrogen is protonated, forming a pyridinium salt. This cation engages in a strong cation-π interaction with the electron-rich naphthalene ring of another NVP molecule. rsc.orgresearchgate.net This interaction orients the molecules into a head-to-tail arrangement, which upon irradiation, leads preferentially to the synHT dimer. rsc.org The strength of this cation-π interaction is greater for the extended π-system of a naphthalene ring compared to a benzene ring, explaining the higher selectivity observed for NVPs over styrylpyridines. rsc.orgnih.gov

Kinetic analysis of the photodimerization of (E)-4-(2-(2-naphthyl)vinyl)pyridine (1a) in the presence of HCl reveals that the yield of the synHT dimer increases over time, following second-order kinetics. rsc.org This kinetic profile suggests a bimolecular process and indicates that the dimerization does not involve competing processes such as a reverse reaction or significant isomerization under these conditions. rsc.org The reaction proceeds efficiently under both UV and visible light, as the protonation of the NVP leads to a red shift in its UV-vis absorption spectrum, enabling absorption at longer wavelengths. rsc.orgnih.gov

The table below summarizes the effect of HCl on the photodimerization of (E)-4-(2-(2-naphthyl)vinyl)pyridine (1a) in methanol, highlighting the dramatic shift in product distribution and yield.

| Entry | Equivalents of HCl | Dimer Yield (%) | Product Distribution (synHT:synHH:antiHT:antiHH) |

| 1 | 0 | 55 | 31:25:28:16 |

| 2 | 1.0 | 75 | 78:9:10:3 |

| 3 | 3.0 | 93 | >99: <1: <1: <1 |

Data compiled from studies on the photodimerization of NVP in the presence of acid. rsc.org

Photochemical Cyclodehydrogenation and Azaarene Synthesis

Formation of Polycyclic Naphthoquinolines and Naphthoisoquinolines from this compound Precursors

Photochemical cyclodehydrogenation of this compound derivatives serves as an effective synthetic strategy for accessing a variety of polycyclic azaarenes, including naphthoquinolines and naphthoisoquinolines. researchgate.net This method involves an intramolecular photocyclization followed by an oxidation step, leading to the formation of new fused aromatic ring systems. The specific product formed is dependent on the isomeric structure of the starting NVP precursor. researchgate.net

Investigations have shown that various isomers of (naphthylvinyl)pyridines, such as 2-, 3-, and 4-[2-(1- and 2-naphthyl)vinyl]pyridine, can be successfully converted into their corresponding naphthoquinoline or naphthoisoquinoline derivatives. researchgate.net This transformation is a powerful tool for creating complex, condensed heterocyclic systems that are otherwise difficult to synthesize.

Furthermore, the photocyclization of NVP derivatives in their cationic, protonated, or alkylated forms (azonia compounds) provides a direct route to polycyclic azonia aromatic compounds. rsc.org This stilbene-type photocyclization has been employed to synthesize novel and complex fused systems. For instance, the irradiation of 1-[β-(2-naphthyl)vinyl]pyridinium perchlorate results in the formation of naphtho[1,2-a]quinolizinium perchlorate. rsc.org Similarly, the 2-[β-(2-naphthyl)vinyl]isoquinolinium salt can be photocyclized to produce 2a-azoniabenzo[ghi]perylene perchlorate. rsc.org

The yields for these photochemical transformations are summarized in the table below.

| Precursor | Product | Yield (%) |

| 1-[β-(2-Naphthyl)vinyl]pyridinium salt | Naphtho[1,2-a]quinolizinium salt | 45 |

| 2-[β-(2-Naphthyl)vinyl]isoquinolinium salt | 2a-Azoniabenzo[ghi]perylene perchlorate | 30 |

Data from the synthesis of condensed polycyclic azonia aromatic compounds via photocyclization. rsc.org

Intramolecular Photocyclization Mechanisms for Azonia-Aromatic Compounds

The intramolecular photocyclization leading to azonia-aromatic compounds is mechanistically analogous to the photocyclization of stilbene and its derivatives. The process is initiated by the absorption of a photon, which promotes the naphthylvinylpyridinium salt to an electronically excited state. rsc.org

The crucial bond-forming step is a 6π-electrocyclization, which occurs in a conrotatory fashion from the excited state. rsc.org This electrocyclization transforms the vinyl-bridged aromatic system into a non-aromatic, polycyclic dihydro intermediate. The feasibility of this step is governed by the electronic distribution in the excited state; specifically, a negative bond order (Prs*) between the two atoms involved in the ring closure facilitates the cyclization. rsc.org

Intermolecular Interactions and Mechanically Responsive Solid State Materials

Elucidation of Non-Covalent Interactions in Naphthylvinylpyridine Assemblies

The assembly of this compound molecules into ordered, functional supramolecular structures is governed by a subtle interplay of various non-covalent interactions. These weak forces, while individually modest, collectively dictate the crystal packing and, consequently, the macroscopic properties of the material. Understanding these interactions is paramount for the field of crystal engineering, as it allows for the precise control and design of materials with desired characteristics.

Comprehensive Analysis of Cation-π Interactions in Molecular Recognition and Assembly

Cation-π interactions, which are strong, non-covalent forces between a cation and the electron-rich face of a π-system, play a crucial role in the molecular recognition and assembly of this compound. chemrxiv.orgmdpi.com This interaction is particularly pronounced when the pyridine (B92270) nitrogen of this compound is protonated, forming a pyridinium cation. This typically occurs in an acidic medium, for instance, in the presence of hydrochloric acid (HCl).

Research on the [2+2] photodimerization of this compound derivatives in acidic solutions has provided significant insights into the power of these interactions. mdpi.com In the presence of HCl, (E)-4-(2-(2-naphthyl)vinyl)pyridine and (E)-4-(2-(1-naphthyl)vinyl)pyridine form intermediate naphthylvinylpyridinium salts. These charged species then act as scaffolds, forming preorganized head-to-tail molecular dimers through strong intermolecular cation-π interactions. This preorganization is highly effective, guiding the subsequent photochemical reaction to yield syn-head-to-tail (synHT) dimers with exceptional regio- and stereoselectivity. mdpi.com

The strength of this cation-π interaction is enhanced by the extended π-system of the naphthyl group compared to simpler aromatic systems like a benzene ring. mdpi.com Theoretical and experimental studies have shown that the interaction energy of a cation with naphthalene (B1677914) is significantly larger than with benzene. This explains why the photodimerization of naphthylvinylpyridines exhibits much higher selectivities than that of styrylpyridine, demonstrating the effectiveness of the extended π-system in controlling molecular assembly and reactivity. mdpi.com

Table 1: Selectivity in [2+2] Photodimerization via Cation-π Interactions

| Compound | Condition | Key Interaction | Product Selectivity (synHT) |

|---|---|---|---|

| (E)-4-(2-(2-naphthyl)vinyl)pyridine | Acidic (HCl) | Cation-π | High |

| (E)-4-(2-(1-naphthyl)vinyl)pyridine | Acidic (HCl) | Cation-π | High (94%) |

Investigation of CH···π and π···π Stacking Interactions in Crystal Packing

The crystal packing of this compound is further directed by weaker, yet significant, CH···π and π···π stacking interactions. These forces are critical in determining the orientation of molecules within the crystal lattice, influencing properties from mechanical flexibility to photoreactivity.

A detailed crystallographic study of (E)-4-(1-naphthylvinyl)pyridine revealed that its solid-state structure is heavily influenced by intramolecular CH···π interactions. chemrxiv.orgresearchgate.net These interactions facilitate a significant intramolecular rotation, which in turn sterically hinders the close approach of olefin moieties from adjacent molecules. This effectively prevents the π···π stacking required for a solid-state [2+2] cycloaddition reaction, rendering the compound photo-inert in its pure crystalline form. chemrxiv.orgresearchgate.net

Role of Halogen···Halogen and Other Supramolecular Interactions in Directing Structure

While not as commonly documented for this compound itself, halogen bonding is a powerful and directional non-covalent interaction that serves as a vital tool in supramolecular chemistry and the design of functional materials. core.ac.ukrsc.org A halogen bond is an attractive interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom, or the π-cloud of an aromatic ring. nih.gov

The principles of halogen bonding can be applied to engineer the crystal structures of halogenated this compound derivatives. By introducing halogens (e.g., chlorine, bromine, iodine) onto the naphthyl or pyridine rings, one can introduce specific, directional control over the self-assembly process. researchgate.net The strength of the halogen bond increases from chlorine to bromine to iodine, and can be further enhanced by the presence of electron-withdrawing groups on the same aromatic ring. rsc.org

In hypothetical halogenated this compound systems, these interactions could be used to:

Direct Alignment: Form specific synthons, such as C–I···N or C–Br···π interactions, to precisely control the alignment and spacing of molecules for applications like solid-state reactions.

Create Novel Architectures: Build complex supramolecular networks, such as tapes, sheets, or 3D frameworks, by combining halogen bonds with other interactions like hydrogen bonds or π-stacking. researchgate.net

Tune Material Properties: The introduction of halogen bonds can influence mechanical properties, with some halogenated compounds exhibiting elastic flexibility due to the formation of quasi-isotropic interaction networks. researchgate.net

These strategies showcase the potential for creating a diverse range of this compound-based materials with tailored structures and functions through the judicious use of halogen bonding and other supramolecular interactions.

Mechanically Flexible and Photosalient this compound Crystals and Cocrystals

The rational design of crystal structures using the non-covalent interactions described above allows for the creation of this compound-based materials with remarkable dynamic properties. These "smart" crystals can respond to external stimuli like mechanical force and light, acting as actuators or sensors.

Fundamental Mechanisms of Elastic Bending and Plastic Deformation in Molecular Crystals

Beyond photosalience, this compound-based crystals have also been engineered to exhibit mechanical flexibility, including both elastic (reversible) bending and plastic (permanent) deformation. researchgate.net The mechanical response of a molecular crystal is intimately linked to its internal packing and the anisotropy of its intermolecular interactions. nih.gov

Elastic Bending: Elasticity is often observed in crystals that possess a network of numerous, weak, and quasi-isotropic (uniformly distributed) interactions. nih.gov In such arrangements, there are no specific low-energy pathways for layers of molecules to slip past one another. When a bending force is applied, the strain is accommodated by small, collective displacements of molecules and slight distortions of the weak intermolecular bonds (e.g., C-H···π, π···π). Upon removal of the force, the system returns to its original, lowest-energy state, and the crystal straightens out. A study of 4-(1-Napthylvinyl) pyridine based cocrystals found that one flexible cocrystal had packing features consistent with this model, while two other, brittle cocrystals did not. researchgate.net

Plastic Deformation: In contrast, plastic bending is characteristic of crystals with anisotropic packing, often featuring distinct slip planes. nih.gov These structures typically contain strong interactions in one or two dimensions, forming robust layers or chains, but only weak van der Waals forces holding these layers together. When force is applied, it can overcome the weak interlayer forces, causing the layers to slide past one another without fracturing the entire crystal. This slippage is an irreversible process, resulting in a permanent bend. nih.gov

The ability to design this compound cocrystals that are either flexible or brittle by simply changing the coformer molecule highlights the power of crystal engineering in tuning the mechanical properties of molecular materials. researchgate.net

Table 2: Summary of Mechanical Properties in this compound-based Crystals

| Property | Underlying Mechanism | Required Crystal Features | Example System |

|---|---|---|---|

| Photosalient Effect | Rapid light-induced reaction causing strain accumulation and release | Photoreactive molecules in a tightly packed lattice | This compound cocrystals under UV light |

| Elastic Bending | Reversible distortion of weak, isotropic intermolecular interactions | Network of dispersed, non-directional interactions (e.g., C-H···π) | Flexible 4-(1-Napthylvinyl) pyridine cocrystal 1 |

| Plastic Bending | Irreversible slippage of molecular layers along weak interaction planes | Anisotropic packing with distinct slip planes | N/A for NVP, but a general mechanism |

| Brittleness | Fracture due to lack of strain dissipation mechanisms | Rigid lattice, lack of slip planes | Brittle 4-(1-Napthylvinyl) pyridine cocrystals 2 & 3 |

Structure-Mechanical Property Correlations for Rational Material Design

The rational design of mechanically responsive solid-state materials hinges on a deep understanding of the relationship between a molecule's crystal structure and its macroscopic mechanical properties. For this compound, this correlation is pivotal in engineering materials that can bend, twist, or break in a controlled manner upon the application of external stress. The mechanical behavior of a molecular crystal is not solely dependent on the properties of the individual molecules but is profoundly influenced by the intricate network of non-covalent interactions that dictate the crystal packing.

Research into cocrystals of 4-(1-Naphthylvinyl)pyridine (B1677917) has provided significant insights into how deliberate modifications in crystal engineering can fine-tune mechanical outcomes. By selecting different coformer molecules, it is possible to systematically alter the intermolecular interactions within the crystal lattice, thereby programming the material to be either flexible or brittle. researchgate.netresearchgate.net This approach allows for a systematic investigation into how specific packing features give rise to desired mechanical responses.

A notable study involved the creation of three different cocrystals of 4-(1-Naphthylvinyl)pyridine with distinct dicarboxylic acids. The resulting materials exhibited markedly different mechanical properties, ranging from mechanical flexibility to brittleness. researchgate.netresearchgate.net This divergence in behavior was directly attributed to the underlying crystal packing features, which were governed by the types and numbers of non-covalent interactions present.

To quantitatively analyze these structure-property correlations, Hirshfeld surface analysis is a powerful tool. This method allows for the visualization and quantification of intermolecular interactions within the crystal lattice. By mapping the close contacts between neighboring molecules, it becomes possible to identify the dominant forces responsible for the crystal's cohesion and, by extension, its mechanical resilience or fragility. researchgate.netresearchgate.net

For instance, in the case of the flexible 4-(1-Naphthylvinyl)pyridine cocrystal, the analysis revealed a crystal packing arrangement that facilitates molecular movement under stress without causing catastrophic failure of the lattice. This is in contrast to the brittle cocrystals, where the intermolecular interactions create a more rigid and less forgiving structure. researchgate.netresearchgate.net

The key to the rational design of this compound-based materials with specific mechanical properties lies in the strategic selection of coformers that can guide the assembly of the desired supramolecular architecture. By understanding the interplay of hydrogen bonds, π-π stacking, and other non-covalent interactions, it is possible to design crystals with a predisposition for either elastic deformation or brittle fracture.

The table below summarizes the findings from a comparative study of 4-(1-Naphthylvinyl)pyridine cocrystals, illustrating the direct correlation between the coformer, the resulting crystal packing, and the observed mechanical properties.

| Cocrystal ID | Coformer | Key Crystal Packing Features | Observed Mechanical Property |

| Cocrystal 1 | Dicarboxylic Acid A | Aligned molecular slips, significant π-π stacking | Mechanically flexible |

| Cocrystal 2 | Dicarboxylic Acid B | Herringbone packing, limited slip planes | Brittle |

| Cocrystal 3 | Dicarboxylic Acid C | Tightly interlocked network via hydrogen bonds | Brittle |

This data is representative of findings in the field and is for illustrative purposes.

Further research into a broader range of this compound derivatives and cocrystals will continue to build a more comprehensive library of structure-property relationships. This knowledge base is essential for the predictive design of new materials where mechanical response is a critical functional attribute, paving the way for their application in areas such as flexible electronics, sensors, and actuators.

Advanced Academic Research Applications and Functional Materials Development

Chemical Sensing and Probe Development

Naphthylvinylpyridine and its derivatives have been integral to the creation of sophisticated chemosensors. Their rigid structure and fluorescent nature allow for the sensitive and selective detection of various analytes, from metal ions to organic pollutants. The core principle often involves the interaction between the analyte and the sensor molecule, leading to a measurable change in the fluorescence signal, such as enhancement ("turn-on") or quenching ("turn-off").

The design of luminescent sensors based on naphthalene (B1677914) derivatives, including this compound, hinges on creating a specific binding site for the target metal ion. This is typically achieved by incorporating chelating groups (moieties that can form multiple bonds to a single metal ion) into the molecular structure. When the target ion binds to the sensor, it can alter the electronic properties of the fluorophore in several ways. One common mechanism is the Chelation-Enhanced Fluorescence (CHEF) effect, where the binding of a metal ion restricts intramolecular rotations or vibrations, reducing non-radiative decay pathways and thus increasing fluorescence intensity. mdpi.com Another is the inhibition of Photoinduced Electron Transfer (PET), a process that normally quenches fluorescence. nih.gov

Iron (Fe³⁺): Sensors for ferric ions often operate via a fluorescence quenching mechanism. For instance, naphthalimide-based fluorescent organic nanoparticles have been developed for the selective sensing of Fe³⁺. rsc.org The interaction between the sensor and the paramagnetic Fe³⁺ ion facilitates an electron transfer process that quenches the fluorescence. rsc.orgnih.gov A highly selective fluorescent sensor for Fe³⁺ based on an immobilized naphthalimide derivative demonstrated a detection limit of 4.5 x 10⁻⁶ M. nih.gov

Aluminum (Al³⁺): "Turn-on" fluorescent probes are commonly designed for Al³⁺. internationaljournalssrg.orgnih.gov A probe based on a naphthalimide Schiff base, for example, showed a significant fluorescence enhancement upon binding Al³⁺. nih.gov The mechanism involves the formation of a rigid 1:1 complex between the sensor and the Al³⁺ ion, which inhibits the C=N isomerization and PET processes, leading to a "turn-on" response. nih.govmdpi.com Such sensors have achieved detection limits as low as 8.65 x 10⁻⁸ M. nih.gov

Chromium (Cr³⁺) and Copper (Cu²⁺): Multi-analyte sensors capable of detecting several different ions have also been developed. A spiropyran derivative, for example, acts as a colorimetric and fluorescent sensor for multiple ions, including Al³⁺, Cr³⁺, and Cu²⁺. nih.gov The addition of these ions to the sensor solution causes a marked increase in absorption intensity and a change in fluorescence, allowing for their detection. nih.gov

The performance of these sensors is evaluated based on several key parameters, including selectivity (the ability to detect the target ion in the presence of other interfering ions), sensitivity (indicated by the limit of detection, LOD), binding constant (a measure of the affinity between the sensor and the ion), and response time.

Table 1: Performance Characteristics of Naphthalene-Based Fluorescent Probes for Metal Ions

| Target Ion | Sensor Type | Sensing Mechanism | Limit of Detection (LOD) | Binding Constant (Kₐ) |

|---|---|---|---|---|

| Al³⁺ | Naphthalimide Schiff Base | Turn-on (PET Inhibition) | 8.65 x 10⁻⁸ M nih.gov | 4.95 x 10⁴ M⁻¹ nih.gov |

| Fe³⁺ | Naphthalimide Derivative | Turn-off (Quenching) | 4.5 x 10⁻⁶ M nih.gov | Not Reported |

| Cu²⁺ | Spiropyran Derivative | Turn-on (Colorimetric/Fluorescent) | 10 µM nih.gov | Not Reported |

A significant advancement in the application of this compound is its incorporation into coordination polymers (CPs) for detecting hazardous organic molecules. Researchers have synthesized a one-dimensional fluorescent coordination polymer, [Zn(nip)(cis-nvp)(H₂O)]·CH₃OH, using trans-4-(1-naphthylvinyl)pyridine (trans-nvp) as a key ligand. acs.org In this structure, the trans-nvp isomerizes in situ to the cis-nvp form. acs.org

This coordination polymer demonstrates notable sensing activity towards highly mutagenic pollutants and explosive nitroaromatic compounds (NACs) in both liquid and vapor phases. acs.org The detection mechanism relies on fluorescence quenching. When the electron-deficient nitroaromatic compounds interact with the electron-rich framework of the coordination polymer, the fluorescence is quenched. The material shows high sensitivity and selectivity, particularly for nitrobenzene (NB), 2,4-dinitrotoluene (DNT), and 2,4,6-trinitrophenol (TNP) in the liquid phase, and for the vapors of NB and DNT. acs.org

Table 2: Quenching Efficiency of a this compound-Based Coordination Polymer for Nitroaromatic Compounds (NACs)

| Analyte (NAC) | Quenching Efficiency (Ksv in M⁻¹) | Limit of Detection (LOD) |

|---|---|---|

| 2,4,6-Trinitrophenol (TNP) | 1.83 x 10⁴ | 2.40 ppm |

| 2,4-Dinitrotoluene (DNT) | 1.21 x 10⁴ | 3.12 ppm |

| Nitrobenzene (NB) | 0.98 x 10⁴ | 4.21 ppm |

| 4-Nitrotoluene (4-NT) | 0.85 x 10⁴ | 5.10 ppm |

Data sourced from research on [Zn(nip)(cis-nvp)(H₂O)]·CH₃OH coordination polymer. acs.org

The selective recognition and signal transduction in this compound-based sensors are governed by a combination of structural and electronic factors.

Selective Recognition: The selectivity of a sensor is determined by the specific interactions between the host (the sensor molecule or framework) and the guest (the analyte). In coordination polymers, the size and geometry of the pores, as well as the chemical nature of the organic ligands, create a specific binding environment. For nitroaromatic compounds, recognition is primarily driven by π-π stacking interactions between the electron-rich naphthalene and pyridine (B92270) rings of the this compound ligand and the electron-deficient aromatic rings of the nitro-analytes. acs.org

Signal Transduction: The transduction mechanism, which converts the binding event into a measurable signal, is typically fluorescence quenching. This quenching occurs through a process of Photoinduced Electron Transfer (PET). Upon photoexcitation, an electron from the highest occupied molecular orbital (HOMO) of the electron-rich sensor framework is transferred to the lowest unoccupied molecular orbital (LUMO) of the electron-deficient analyte. This non-radiative pathway competes with fluorescence, leading to a decrease in emission intensity. The efficiency of this electron transfer, and thus the degree of quenching, is directly related to the electronic affinity of the analyte, which explains the high sensitivity towards compounds with multiple nitro groups like TNP and DNT. acs.org

Electronic and Optoelectronic Materials Research

The same conjugated π-system that makes this compound an effective fluorophore also provides a pathway for charge transport. This has led to its investigation for use in electronic and optoelectronic materials, particularly through its incorporation into highly ordered structures like coordination polymers and Metal-Organic Frameworks (MOFs).

The electrical conductivity of coordination polymers and MOFs is often limited by the insulating nature of the organic ligands. rsc.org To create conductive materials, ligands with extended π-conjugation, like this compound, are essential. The engineering of conductive this compound CPs and MOFs relies on two key strategies:

Through-Bond Conduction: This involves creating a continuous pathway for charge delocalization through the covalent bonds of the framework. This requires careful selection of both the metal ions (often redox-active) and the bridging ligands to ensure good orbital overlap.

Through-Space Conduction: This mechanism relies on charge hopping between adjacent π-conjugated ligands that are not covalently bonded. mit.edu The efficiency of this process is highly dependent on the intermolecular distance and orientation. Strong and continuous π-π stacking interactions between the naphthalene and pyridine moieties of the this compound ligands are crucial for creating effective through-space charge transport pathways. rsc.orgresearchgate.net

By controlling the synthesis conditions (e.g., solvents, temperature), it is possible to direct the self-assembly of this compound and metal ions into structures with specific topologies where the ligands are arranged in close, parallel stacks, thereby maximizing π-π overlap and enhancing electrical conductivity. mit.edu Research on similar systems has shown that moderate electrical conductivities on the order of 10⁻⁵ S·m⁻¹ can be achieved through such intermolecular π-π interactions. rsc.org

While research into conductive this compound polymers is active, their integration into functional electronic devices like Schottky diodes represents a developing field of application. A Schottky diode is a simple semiconductor device formed by the junction of a semiconductor with a metal. It exhibits rectifying (one-way) current-voltage (I-V) characteristics.

Hypothetical Fabrication Process: A Schottky diode using a this compound-based semiconducting polymer could be fabricated as follows:

Substrate Preparation: An indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass slide would be cleaned to serve as the bottom electrode. researchgate.net

Semiconductor Deposition: A thin, uniform film of the pre-synthesized this compound conductive polymer or MOF would be deposited onto the substrate. This could be achieved through techniques like spin-coating, thermal evaporation, or convective self-assembly. researchgate.netrsc.org

Metal Contact Deposition: A top metal electrode with a suitable work function (e.g., Aluminum, Gold, Copper) would be deposited onto the polymer film through a mask using thermal evaporation, creating a distinct junction area. rsc.org

Characterization: The performance of the fabricated device would be characterized primarily by its current-voltage (I-V) behavior.

Rectification Ratio: The ratio of forward current to reverse current at a given voltage, indicating the diode's switching quality.

Ideality Factor (n): A measure of how closely the diode follows the ideal thermionic emission model. A value close to 1 is considered ideal. nih.gov

Schottky Barrier Height (Φₑ): The potential barrier that charge carriers must overcome to flow from the metal to the semiconductor, which is a key parameter determining the turn-on voltage.

Analogous devices fabricated from bipyridine-based metallogels have demonstrated that the rectifying behavior and charge transport properties can be modulated by external stimuli like light, suggesting potential for this compound-based materials in photo-responsive optoelectronic devices. rsc.org

Table 3: Key Parameters for Characterizing a Schottky Diode

| Parameter | Description | Ideal Value |

|---|---|---|

| Rectification Ratio (RR) | Ratio of forward to reverse current (Iբ / Iᵣ) at a specific voltage. | High (>>10²) |

| Ideality Factor (n) | Measures the deviation from ideal diode behavior. | 1 |

| Schottky Barrier Height (Φₑ) | The energy barrier at the metal-semiconductor interface. | Varies by material |

| Series Resistance (Rₛ) | The intrinsic resistance of the semiconductor material and contacts. | Low |

Enzyme Interaction Studies and Affinity Tool Development

This compound (NVP) is recognized as an inhibitor of Choline (B1196258) O-Acetyltransferase (ChAT), the enzyme responsible for the synthesis of the neurotransmitter acetylcholine (ACh). The inhibitory action of NVP is specific to ChAT; studies have shown that it does not significantly affect the activity of acetylcholinesterase, the enzyme that degrades acetylcholine. researchgate.net The mechanism of its pharmacological effect is directly linked to this anti-ChAT action, which results in the inhibition of newly synthesized acetylcholine. researchgate.net This selective inhibition disrupts cholinergic neurotransmission by reducing the available pool of ACh for vesicular release. Research conducted on feline and murine models demonstrated that administration of NVP led to a dose-dependent inhibition of ChAT in the brain. researchgate.net This targeted enzymatic inhibition underscores the utility of NVP as a specific molecular probe for investigating the dynamics of the cholinergic system.

The potent and specific interaction between this compound and choline acetyltransferase has been leveraged to develop powerful tools for biochemical research, particularly in the purification of enzymes. A key application is the synthesis of NVP-derived ligands for use in affinity chromatography, a technique that separates proteins based on a highly specific binding interaction.

Researchers successfully synthesized an NVP derivative specifically designed for this purpose: N-(10-carboxy)decamethylene-4(1-naphthylvinyl)pyridinium chloride (C11-NVP+). nih.gov The synthesis involved a two-step process:

Quaternization: this compound was reacted with 11-bromoundecanoic acid methyl ester. This step alkylated the pyridine nitrogen, introducing a long aliphatic chain with a terminal methyl ester group. nih.gov

Hydrolysis: The methyl ester was subsequently hydrolyzed to yield a free carboxylic acid, providing a functional group for attachment to a solid support. nih.gov

This synthesized ligand, C11-NVP+, was then covalently coupled to an aminoalkyl-functionalized Sepharose matrix using a carbodiimide-promoted condensation reaction. nih.gov The resulting affinity column demonstrated a strong and specific interaction with choline acetyltransferase. When a partially purified enzyme preparation was passed through the column, the ChAT was selectively retained through its affinity for the immobilized NVP ligand, while other proteins were washed away. nih.gov This method enabled the purification of ChAT to electrophoretic homogeneity, a significant achievement for studying the enzyme's structure and function. nih.gov

Structure-activity relationship (SAR) studies of this compound derivatives have been crucial in optimizing their use as molecular tools for enzyme research. These investigations focus on how chemical modifications to the NVP scaffold affect its inhibitory potency against choline acetyltransferase (ChAT).

The development of ligands for affinity chromatography provided direct insights into the SAR of NVP derivatives. For instance, the synthesized ligand N-(10-carboxy)decamethylene-4(1-naphthylvinyl)pyridinium chloride (C11-NVP+) was found to have an inhibitory potency comparable to that of N-methyl-4(1-naphthylvinyl)pyridinium iodide (C1-NVP+). nih.gov This finding is significant because C1-NVP+ was identified as one of the most potent NVP derivatives, indicating that the addition of a long undecanoic acid chain to the pyridine nitrogen does not diminish its inhibitory activity. nih.gov

Furthermore, inhibition studies revealed that ChAT could exhibit differential sensitivity to these inhibitors. Two distinct inhibition profiles were observed, termed "high" and "low" sensitivity, which were directly correlated with the enzyme's retention on the affinity column. nih.gov The I50 values—the concentration of inhibitor required to reduce enzyme activity by 50%—quantify this difference in potency.

Below is an interactive data table summarizing the inhibitory potency of a key NVP derivative against the two sensitivity forms of choline acetyltransferase.

This SAR data is vital not for therapeutic development, but for the rational design of highly specific and potent molecular probes and affinity ligands. By understanding which parts of the molecule can be modified without losing activity, researchers can create customized tools for studying enzyme kinetics, structure, and biological function in various experimental contexts.

Computational and Theoretical Investigations of Naphthylvinylpyridine Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on density functional theory (DFT), are pivotal in exploring the electronic landscape of naphthylvinylpyridine systems. These calculations provide a detailed picture of electron distribution and energy levels, which are fundamental to understanding the molecule's stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of molecules. researchgate.netrsc.org By approximating the many-electron Schrödinger equation, DFT allows for the calculation of various molecular properties with a good balance of accuracy and computational cost.

For this compound systems, DFT calculations are employed to optimize the molecular geometry in the ground state (S₀) and to compute electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that provides an estimate of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is widely used to study the excited states of molecules. nih.govrsc.orgrsc.org This method allows for the calculation of vertical excitation energies, which correspond to the absorption of light and the transition of an electron from the ground state to an excited state (e.g., S₁). These calculations are essential for interpreting UV-visible absorption spectra and understanding the photophysical properties of this compound. For instance, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). researchgate.netresearchgate.net

The table below presents hypothetical TD-DFT calculation results for (E)-4-(1-naphthylvinyl)pyridine, illustrating the kind of data generated in such studies.

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 3.85 | 0.65 | HOMO → LUMO (95%) |

| S₀ → S₂ | 4.21 | 0.12 | HOMO-1 → LUMO (88%) |

| S₀ → S₃ | 4.53 | 0.08 | HOMO → LUMO+1 (75%) |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This compound is known to undergo photochemical reactions, such as trans-cis isomerization and [2+2] cycloaddition. researchgate.netmdpi.com Computational modeling using DFT and TD-DFT can elucidate the mechanisms of these reactions by mapping the potential energy surfaces of the ground and excited states.

The trans-cis isomerization of the vinyl group is a common photoreaction. Computational studies can identify the transition states and minimum energy pathways for this process on both the ground (thermal isomerization) and excited (photoisomerization) potential energy surfaces. nih.govrsc.org By calculating the energy barriers for rotation around the carbon-carbon double bond in the excited state, researchers can understand the quantum yields and rates of photoisomerization.

For example, upon photoexcitation to the S₁ state, the π-bond of the vinyl group weakens, allowing for rotation around the C=C bond. Computational models can trace the path from the initial excited state to a conical intersection, a point where the potential energy surfaces of two electronic states cross, providing a pathway for non-radiative decay back to the ground state as either the trans or cis isomer. mdpi.com

The photodimerization of this compound in the solid state is another important photoreaction. mdpi.com Computational studies can model the approach of two molecules and calculate the activation energy for the formation of the cyclobutane (B1203170) ring. These models can help explain the regioselectivity and stereoselectivity of the reaction, which are often dictated by the packing of the molecules in the crystal lattice.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations provide insights into the electronic properties of individual molecules, molecular dynamics (MD) simulations are used to study the collective behavior and dynamics of molecules over time. nih.govmdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the investigation of processes such as molecular motion, conformational changes, and intermolecular interactions.

In the solid state, the arrangement of molecules in a crystal lattice significantly influences their properties. MD simulations of this compound crystals can provide a detailed picture of the molecular motion and flexibility within the lattice. nih.gov By simulating the system at different temperatures, it is possible to study the vibrational modes of the molecules and the extent of their rotational and translational freedom.

These simulations can reveal how the flexibility of the naphthyl and pyridine (B92270) rings, as well as the vinyl linker, is constrained by the crystal packing forces. nih.gov The results of such simulations can be correlated with experimental data from techniques like X-ray diffraction to validate the force fields used in the simulations and to gain a deeper understanding of the dynamic nature of the crystal. For instance, simulations can predict the anisotropic displacement parameters (thermal ellipsoids) observed in crystal structures. mdpi.com

MD simulations are particularly useful for studying the dynamics of intermolecular interactions, such as π-π stacking and C-H···π interactions, which are crucial in determining the packing of this compound molecules in crystals. nih.govnih.gov These simulations can quantify the strength and lifetime of these interactions and reveal how they fluctuate over time.

Furthermore, MD simulations can be used to predict the mechanical properties and responses of molecular crystals. researchgate.net By applying external stress or strain to the simulated crystal, it is possible to calculate mechanical properties like Young's modulus and to observe the microscopic mechanisms of deformation and fracture. For photoresponsive crystals like those of some this compound derivatives, MD simulations can help to understand how the change in molecular shape upon photoreaction translates into a macroscopic mechanical response, such as bending, twisting, or jumping of the crystal. acs.org

Hirshfeld Surface Analysis and Crystal Engineering Approaches

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in crystalline solids. scirp.orgmdpi.comepa.gov By partitioning the crystal electron density into molecular fragments, the Hirshfeld surface provides a unique representation of the space occupied by a molecule in a crystal.

The surface is colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, which are typically associated with strong interactions like hydrogen bonds. Blue regions represent contacts longer than the van der Waals radii.

The table below shows a hypothetical breakdown of intermolecular contacts for a (E)-4-(1-naphthylvinyl)pyridine crystal, as would be determined from a Hirshfeld surface analysis.

| Contact Type | Percentage Contribution (%) |

| H···H | 45.5 |

| C···H / H···C | 28.2 |

| C···C | 15.8 |

| N···H / H···N | 8.5 |

| Other | 2.0 |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

This information is invaluable for crystal engineering, which aims to design and synthesize crystalline materials with desired properties. rsc.orgnih.govasianpubs.org By understanding the key intermolecular interactions that govern the crystal packing of this compound, it is possible to design co-crystals or modify the molecular structure to favor specific packing arrangements. researchgate.netresearchgate.net This can be used to tune the photophysical and photochemical properties of the material, for example, by controlling the distance and orientation of neighboring molecules to facilitate or inhibit solid-state reactions.

Theoretical Frameworks for Cation-π Interactions and Photophysical Properties

Computational and theoretical chemistry provide powerful tools for understanding the complex behaviors of this compound (NVP) systems at a molecular level. The primary theoretical frameworks employed are Density Functional Theory (DFT) for ground-state properties and cation-π interactions, and Time-Dependent Density Functional Theory (TD-DFT) for elucidating their photophysical characteristics. mdpi.comrsc.org These quantum mechanical methods allow for the calculation of molecular structures, energies, and electronic properties, offering insights that are complementary to experimental findings. mdpi.commdpi.com

Cation-π Interactions

Cation-π interactions are non-covalent forces between a cation and the electron-rich face of a π-system, such as the naphthalene (B1677914) ring in NVP. rsc.orgnih.gov These interactions are crucial in various chemical and biological processes and have been shown to play a significant role in controlling the stereoselectivity of reactions involving NVP. mdpi.comcaltech.edu

Theoretical studies utilize DFT to model and quantify these interactions. mdpi.comnih.gov Functionals such as B3LYP are commonly used in these calculations to predict the binding energy and geometry of cation-π complexes. mdpi.comnih.gov Research has demonstrated that larger aromatic systems form stronger cation-π complexes due to increased polarizability. mdpi.com For instance, both experimental and theoretical studies confirm that the binding energy of a sodium cation (Na⁺) with naphthalene is greater than that with benzene. mdpi.com This enhanced interaction strength in Naphthylvinylpyridines, compared to analogous styrylpyridines, is a key factor in achieving high regio- and stereoselectivity in reactions like [2+2] photodimerization. mdpi.com

| Cation | π-System | Interaction Energy Increase (vs. Benzene) | Theoretical Method Insight |

|---|---|---|---|

| Na⁺ | Naphthalene | 2–3.5 kcal/mol larger | B3LYP calculations predict a larger binding energy for Na⁺···naphthalene compared to Na⁺···benzene. mdpi.com |

Photophysical Properties

The photophysical properties of this compound, such as its absorption of light, are governed by electronic transitions from the ground state to various excited states. TD-DFT is the foremost computational method for investigating these excited-state phenomena. mdpi.comrsc.orgnih.gov The standard approach involves first optimizing the ground-state molecular geometry using DFT. Subsequently, TD-DFT calculations are performed on this optimized structure to compute the vertical excitation energies and oscillator strengths, which correspond to the maxima in the UV-visible absorption spectrum. mdpi.com

Studies on Naphthylvinylpyridines have shown that environmental conditions, such as the presence of an acid like HCl, significantly alter their photophysical properties. mdpi.comnih.gov In acidic solutions, the pyridine nitrogen of NVP becomes protonated. This protonation alters the electronic structure of the molecule, leading to a red shift in the UV-vis absorption spectrum. nih.gov This shift enables the molecule to absorb lower-energy visible light, which can then induce photochemical reactions. mdpi.com Theoretical models can simulate the effects of protonation and solvent environments, often using a Polarizable Continuum Model (PCM) to account for solvent effects, providing a deeper understanding of these spectral shifts. nih.gov The ability of these theoretical frameworks to predict how changes in molecular structure and environment affect photophysical properties is invaluable for designing novel photosensitizers and materials. rsc.org

| Compound System | Condition | Observed Phenomenon | Theoretical Explanation |

|---|---|---|---|

| (E)-4-(2-(2-naphthyl)vinyl)pyridine | Neutral Solution | Standard UV Absorption | Calculated electronic transitions correspond to absorption in the UV region. |

| (E)-4-(2-(2-naphthyl)vinyl)pyridine | Acidic Solution (HCl) | Red shift in absorption spectrum | Protonation of the pyridine nitrogen alters the molecular orbitals, lowering the energy gap between the ground and excited states, which is predictable via TD-DFT calculations. nih.gov |